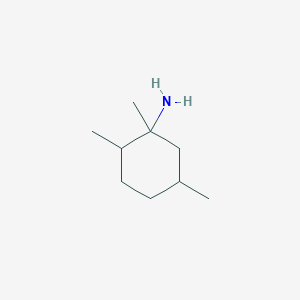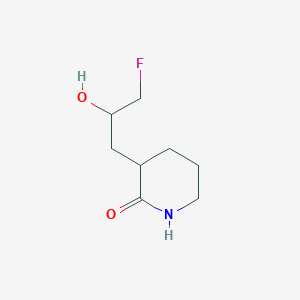
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one is a chemical compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom and a hydroxyl group attached to a propyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one typically involves the reaction of piperidin-2-one with a fluorinated propyl reagent under controlled conditions. One common method involves the use of 3-fluoro-1-chloropropane as the fluorinated reagent, which reacts with piperidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The reaction mixture is typically subjected to purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-2-oxopropyl)piperidin-2-one or 3-(3-Fluoro-2-carboxypropyl)piperidin-2-one.
Reduction: Formation of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-ol.
Substitution: Formation of 3-(3-Amino-2-hydroxypropyl)piperidin-2-one or 3-(3-Mercapto-2-hydroxypropyl)piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-2-hydroxypropyl)piperidin-2-one
- 3-(3-Bromo-2-hydroxypropyl)piperidin-2-one
- 3-(3-Methyl-2-hydroxypropyl)piperidin-2-one
Uniqueness
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C8H14FNO2 |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
3-(3-fluoro-2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H14FNO2/c9-5-7(11)4-6-2-1-3-10-8(6)12/h6-7,11H,1-5H2,(H,10,12) |
InChI-Schlüssel |
SZHYTLVCDXCCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


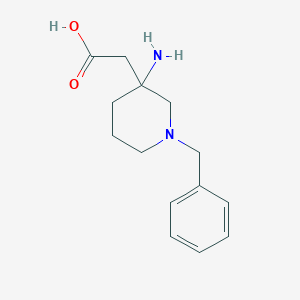



![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
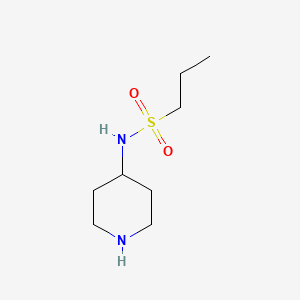
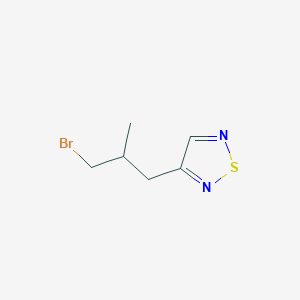

![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)


